molecular formula C29H33NO8S3 B5130315 2',3',4,5-TETRAETHYL 5',5',6'-TRIMETHYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE

2',3',4,5-TETRAETHYL 5',5',6'-TRIMETHYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE

Cat. No.: B5130315
M. Wt: 619.8 g/mol
InChI Key: GBSDJBACSMNKBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’,3’,4,5-TETRAETHYL 5’,5’,6’-TRIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique spiro structure, which is known for its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’,4,5-TETRAETHYL 5’,5’,6’-TRIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the core spiro structure, followed by the introduction of various functional groups through reactions such as alkylation, acylation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2’,3’,4,5-TETRAETHYL 5’,5’,6’-TRIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new alkyl or aryl groups.

Scientific Research Applications

2’,3’,4,5-TETRAETHYL 5’,5’,6’-TRIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be explored for its therapeutic potential in treating various diseases.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2’,3’,4,5-TETRAETHYL 5’,5’,6’-TRIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Spiro[1,3-dioxolane-2,1’-indene]: Another spiro compound with a different core structure.

    Spiro[cyclopropane-1,1’-isoquinoline]: Features a spiro linkage with an isoquinoline moiety.

    Spiro[1,3-thiazolidine-2,1’-cyclohexane]: Contains a spiro linkage with a thiazolidine ring.

Uniqueness

2’,3’,4,5-TETRAETHYL 5’,5’,6’-TRIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE is unique due to its specific combination of functional groups and spiro structure. This uniqueness imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

tetraethyl 5',5',6'-trimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33NO8S3/c1-8-35-24(31)19-20(25(32)36-9-2)39-23-18(16-14-12-13-15-17(16)30(7)28(23,5)6)29(19)40-21(26(33)37-10-3)22(41-29)27(34)38-11-4/h12-15H,8-11H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSDJBACSMNKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C(C13SC(=C(S3)C(=O)OCC)C(=O)OCC)C4=CC=CC=C4N(C2(C)C)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33NO8S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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